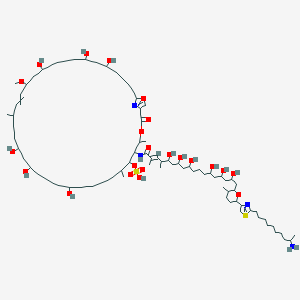

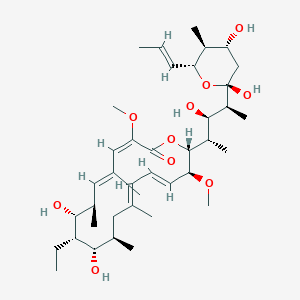

Theonezolide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

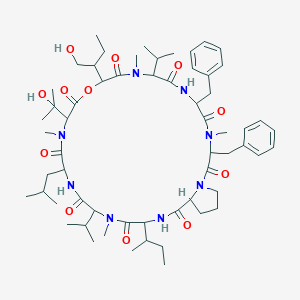

Theonezolide A is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the marine-derived Streptomyces sp. in 2011. Theonezolide A has shown promising results in the field of medicinal chemistry due to its potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae.

Mécanisme D'action

Theonezolide A exerts its antibacterial activity by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome at a site that is distinct from other macrolide antibiotics, such as erythromycin. Theonezolide A has been shown to bind to the ribosomal protein L11 and disrupt the formation of the ribosomal subunit interface, leading to inhibition of protein synthesis.

Biochemical and physiological effects:

Theonezolide A has been shown to have a low toxicity profile in vitro and in vivo. It has also been shown to have a low potential for inducing bacterial resistance. Theonezolide A has been tested for its pharmacokinetic properties, and it has been shown to have good oral bioavailability and a long half-life in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

Theonezolide A has several advantages for lab experiments. It has a potent antibacterial activity against Gram-positive bacteria, making it a useful tool for studying bacterial infections. Theonezolide A has also been shown to have a low potential for inducing bacterial resistance, making it a useful tool for studying antibiotic resistance. However, theonezolide A is challenging to synthesize, making it difficult to obtain large quantities for lab experiments.

Orientations Futures

Theonezolide A has several potential future directions for research. One direction is the development of new analogs with improved biological activities. The synthesis of Theonezolide A provides a platform for the development of new analogs with improved pharmacokinetic properties and antibacterial activity. Another direction is the study of the mechanism of action of Theonezolide A. Further studies are needed to elucidate the binding site of Theonezolide A on the ribosome and the mechanism of inhibition of protein synthesis. Finally, Theonezolide A has potential for clinical development as a new antibiotic for the treatment of bacterial infections. Clinical trials are needed to evaluate the safety and efficacy of Theonezolide A in humans.

Méthodes De Synthèse

Theonezolide A is a complex molecule that contains 15 chiral centers, making it challenging to synthesize. The first total synthesis of Theonezolide A was reported in 2017 by a group of chemists at the University of California, Berkeley. The synthesis involved 66 steps and a yield of 0.002%. Although the synthesis is challenging, it provides a platform for the development of new analogs with improved biological activities.

Applications De Recherche Scientifique

Theonezolide A has been extensively studied for its antibacterial activity. It has shown promising results in vitro against a range of Gram-positive bacteria, including Theonezolide A and VRE. Theonezolide A has also been shown to have a synergistic effect when used in combination with other antibiotics, such as rifampicin and linezolid, against Theonezolide A. Theonezolide A has also been tested in vivo in a murine model of Theonezolide A infection, where it showed significant efficacy in reducing bacterial load.

Propriétés

Numéro CAS |

150243-49-5 |

|---|---|

Nom du produit |

Theonezolide A |

Formule moléculaire |

C79H140N4O22S2 |

Poids moléculaire |

1562.1 g/mol |

Nom IUPAC |

[5-[[(E)-18-[6-[2-(9-aminodecyl)-1,3-thiazol-4-yl]-3-methyloxan-2-yl]-5,7,9,13,15,17-hexahydroxy-2,4-dimethyloctadec-2-enoyl]amino]-12,16,18,26,30,32-hexahydroxy-24-methoxy-4,7,21-trimethyl-2-oxo-3,37-dioxa-39-azabicyclo[34.2.1]nonatriaconta-1(38),22,36(39)-trien-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C79H140N4O22S2/c1-50-33-36-64(91)41-59(86)25-17-24-57(84)23-16-15-21-52(3)77(105-107(98,99)100)76(56(7)103-79(97)69-48-102-74(81-69)31-20-30-60(87)40-58(85)26-19-29-63(90)45-68(101-8)37-34-50)83-78(96)54(5)39-53(4)71(95)46-66(93)43-62(89)28-18-27-61(88)42-65(92)44-67(94)47-73-51(2)35-38-72(104-73)70-49-106-75(82-70)32-14-12-10-9-11-13-22-55(6)80/h34,37,39,48-53,55-68,71-73,76-77,84-95H,9-33,35-36,38,40-47,80H2,1-8H3,(H,83,96)(H,98,99,100)/b37-34?,54-39+ |

Clé InChI |

MMSGOWXOEFXAOS-XLYKXRMBSA-N |

SMILES isomérique |

CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)/C(=C/C(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)/C)OS(=O)(=O)O)C)O)O)O |

SMILES |

CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)C(=CC(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)C)OS(=O)(=O)O)C)O)O)O |

SMILES canonique |

CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)C(=CC(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)C)OS(=O)(=O)O)C)O)O)O |

Synonymes |

theonezolide A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)

![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)

![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)